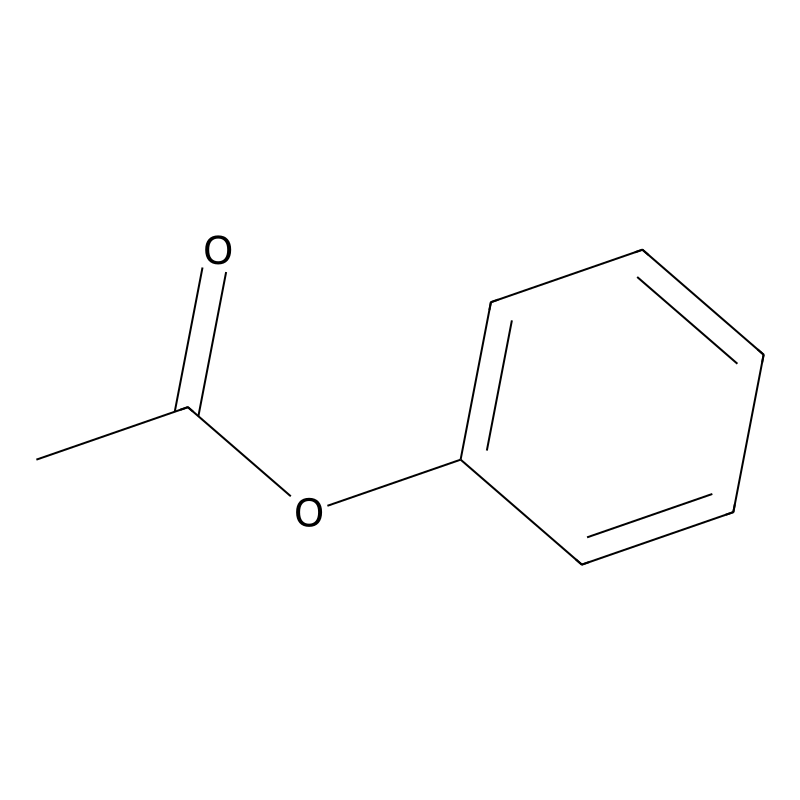

Phenyl acetate

C8H8O2

CH3COOC6H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H8O2

CH3COOC6H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with oxygenated and chlorinated solvents.

Solubility in water: none

insoluble in water; miscible in alcohol

miscible (in ethanol)

Synonyms

Canonical SMILES

Studying Molecular Properties:

- Understanding structure and reactivity: Phenyl acetate acts as a model compound in various studies investigating the structure and reactivity of organic molecules. Its well-defined structure allows researchers to explore how different functional groups interact and influence its chemical behavior. Source: Santa Cruz Biotechnology:

- Measuring solubility: Phenyl acetate plays a role in determining the solubility of other compounds. By observing its interaction with various solvents, researchers can gain insights into the factors affecting solubility, crucial in areas like drug development and material science. Source: Santa Cruz Biotechnology:

- Investigating optical and electrical properties: Phenyl acetate serves as a reference material in studies exploring the optical and electrical properties of various materials. Its well-characterized properties allow researchers to calibrate instruments and compare the behavior of other materials under specific conditions. Source: Santa Cruz Biotechnology:

Exploring Biological Activity:

- Potential anti-cancer properties: Research suggests that phenyl acetate may possess anti-cancer properties. Studies have shown its ability to prevent depleted uranium-induced transformation of human cells, potentially hindering cancer development. Source: National Institutes of Health: )

- Investigating ammonia metabolism: Phenyl acetate, along with its derivatives, is being explored for its potential role in understanding and influencing ammonia metabolism in the liver. This research could lead to advancements in the diagnosis and treatment of liver diseases associated with abnormal ammonia levels. Source: National Institutes of Health: )

Phenyl acetate is an organic compound classified as an ester, formed from the reaction of phenol and acetic acid. Its chemical formula is , and it is characterized by a pleasant, fruity aroma, making it a valuable compound in the fragrance industry. Phenyl acetate has a molecular weight of 136.15 g/mol, a melting point of approximately -30 °C, and a boiling point around 195-196 °C . It is commonly used in various applications due to its solubility in organic solvents and its reactivity in chemical synthesis.

Phenyl acetate is considered to have mild toxicity and is a skin and eye irritant.

- Flammability: Combustible liquid. Vapor-air mixtures can be explosive above 80°C.

- Safety Precautions: Standard laboratory safety practices should be followed when handling phenyl acetate, including wearing appropriate personal protective equipment (gloves, goggles) and working in a well-ventilated area.

- Hydrolysis: When treated with water and a strong base, phenyl acetate can undergo hydrolysis to yield phenol and sodium acetate. The reaction can be represented as:

- Fries Rearrangement: This reaction involves the rearrangement of phenyl acetate to produce ortho- and para-hydroxyacetophenones when treated with Lewis acids. This process is significant in synthesizing pharmaceutical intermediates .

- Transesterification: Phenyl acetate can also be synthesized through transesterification, where it reacts with alcohols to form different esters .

Phenyl acetate exhibits various biological activities, particularly in the field of oncology. It has been identified as an antineoplastic agent, showing potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms include:

- Decreased Protein Prenylation: This affects cell signaling pathways involved in cancer progression.

- Activation of Peroxisome Proliferator-Activated Receptors: This can lead to altered metabolic processes beneficial for cancer treatment.

- Inhibition of DNA Methylation: This may reactivate tumor suppressor genes .

Phenyl acetate can be synthesized through several methods:

- Direct Esterification: Reacting phenol with acetic acid or acetic anhydride under acidic conditions.

- Acetylation of Phenol: Using acetyl chloride as a reagent to introduce the acetyl group into the phenol structure .

- Transesterification: Involving the reaction of phenol with methyl acetate or other acetates .

These methods vary in efficiency and yield, depending on the reagents and conditions used.

The applications of phenyl acetate are diverse:

- Fragrance Industry: Utilized for its sweet scent in perfumes and flavorings.

- Chemical Synthesis: Acts as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals.

- Solvent: Employed as a solvent for various organic reactions due to its favorable properties .

Research on phenyl acetate's interactions focuses on its biochemical effects, particularly regarding its antitumor activity. Studies have shown that it can influence metabolic pathways related to cancer cell proliferation and differentiation. Its role as a metabolite of phenylalanine also highlights its importance in metabolic studies related to amino acid metabolism .

Phenyl acetate shares similarities with several related compounds, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Phenylacetic Acid | A carboxylic acid derivative that acts as a plant hormone. | |

| Acetophenone | A ketone used in fragrances; has distinct reactivity compared to esters. | |

| Ethyl Acetate | An ester with similar functional properties but different applications. |

Uniqueness of Phenyl Acetate

Phenyl acetate's uniqueness lies in its specific aromatic structure combined with the ester functionality, which allows it to participate effectively in both fragrance applications and complex

Physical Description

Colorless highly refractive liquid with a phenolic odor; [Merck Index]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless liquid

Color/Form

WATER WHITE LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

196.00 to 198.00 °C. @ 760.00 mm Hg

Flash Point

176 °F

80 °C

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.7

Density

Relative density (water = 1): 1.07

1.073-1.079

LogP

1.49

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 219 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 131 of 219 companies with hazard statement code(s):;

H302 (84.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (18.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

The substrate specificity of carboxylesterases (CEs) in various respiratory tract tissues from F344/N-rats, New-Zealand-white-rabbits, and Syrian-hamsters was studied using ion chromatography to quantify hydrolysis rates. Thirteen esters were tested: pentyl-acetate, phenyl-acetate and beta-butyrolactone were used for interspecies comparison. Liver S9 had the most catalytic activity in rats whereas in rabbits and hamsters the values for trachea and nasal S9 were as active or more active than liver for all substrates tested except pentyl-acetate. Lung S9 showed reduced esterase activity relative to the other tissues. ... Straight chain alcohol esters were the most rapidly hydrolyzed and tertiary esters had the slowest hydrolysis rate. ...

The substrate specificity for carboxylic acid esters was determined for phosphoric triester hydrolases and serine esterases. Serum was obtained from 452 individuals, including non diseased person and patients with hyperlipemia. Correlations between enzyme activities, reversible inhibition by EDTA and progressive inhibition by organophosphate compounds and carbamates were made. The hydrolysis of paraoxon (POX), phenylacetate (PA), and beta-naphthylacetate (BNA) was studied. Results indicated that two paraoxonases hydrolyze paraoxon, one sensitive and the other insensitive to EDTA. The EDTA sensitive paraoxonase also hydrolyzed beta-naphthylacetate. The EDTA insensitive hydrolysis of beta-naphthylacetate and phenylacetate was assigned to a serine esterase. The EDTA sensitive hydrolysis of phenylacetate was likely due to more than one enzyme, which may be an arylesterase and a carboxylesterase.

Esterases in human liver microsomes hydrolyzed ... phenylacetate (Vmax 57 +/- 8 mumol/min/g tissue), whereas esterases found in the human liver cytosol hydrolyzed ... phenylacetate (Vmax 37 +/- 2.9 mumol/min/g tissue). ... Human plasma esterase hydrolyzed ... phenylacetate (Vmax 250 +/- 17 mumol/min/mL). ... Phenylacetate hydrolysis involved arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes and carboxylesterase in liver cytosol. ...

For more Metabolism/Metabolites (Complete) data for PHENYL ACETATE (6 total), please visit the HSDB record page.

Wikipedia

Ungiminorine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By heating triphenyl phosphate with potassium acetate and alcohol.

Phenol + acetic acid (esterification)

General Manufacturing Information

Acetic acid, phenyl ester: ACTIVE